5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid

Description

Overview of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids constitute a fundamental class of heterocyclic compounds that serve as essential building blocks in organic chemistry and pharmaceutical research. These compounds are characterized by the presence of a five-membered pyrazole ring containing two adjacent nitrogen atoms combined with carboxylic acid functionality. The heterocyclic nature of pyrazole carboxylic acids provides them with versatile synthetic applicability and diverse biological activities, making them significant scaffold structures in medicinal chemistry.

The importance of pyrazole carboxylic acid derivatives extends beyond their structural uniqueness to encompass a wide range of biological activities including antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These compounds have garnered substantial attention in scientific literature due to their ability to coordinate with metals via nitrogen and oxygen atoms, establishing their crucial role in modern coordination chemistry. The stability, accessibility, and versatile coordination modes of pyrazole carboxylic acids make them important ligands for complexes with interesting magnetic, sorption, or luminescent properties.

Heterocyclic carboxylic acids, including pyrazole derivatives, serve as important intermediates in the synthesis of nitrogen-containing biologically active compounds, pharmaceuticals, and agrochemicals. The pyrazole moiety itself, with the molecular formula (CH)₃N₂H, represents an organic compound characterized as an azole with a five-membered ring of three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. While pyrazole itself has limited direct applications, many substituted pyrazoles demonstrate significant commercial interest, particularly in pharmaceutical applications.

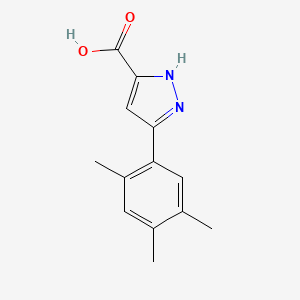

Structural Features of 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid

This compound exhibits a distinctive molecular architecture that combines the fundamental pyrazole ring system with specific substitution patterns that confer unique chemical and physical properties. The compound possesses the molecular formula C₁₃H₁₄N₂O₂ and has a molecular weight of 230.26 grams per mole. The Chemical Abstracts Service registry number for this compound is 1037690-42-8, providing it with a unique identifier in chemical databases.

The structural framework of this compound features a 1H-pyrazole core ring system substituted at the 3-position with a carboxylic acid group (-COOH) and at the 5-position with a 2,4,5-trimethylphenyl substituent. The trimethylphenyl group introduces three methyl groups at specific positions on the benzene ring, creating a sterically demanding aromatic substituent that influences the compound's overall three-dimensional structure and reactivity patterns. This substitution pattern is particularly noteworthy as it combines the electron-rich nature of the methylated aromatic ring with the electron-withdrawing characteristics of the carboxylic acid functionality.

The pyrazole ring itself maintains planarity according to crystallographic studies of related compounds, with carbon-nitrogen distances typically measuring approximately 1.33 Angstroms. The carboxylic acid functionality at the 3-position provides the compound with acidic properties and the potential for hydrogen bonding interactions, while the bulky trimethylphenyl substituent at the 5-position creates steric hindrance that may influence molecular recognition and binding interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| Chemical Abstracts Service Number | 1037690-42-8 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Ring System | 1H-Pyrazole |

| Carboxyl Position | 3-position |

| Phenyl Substitution | 5-position |

| Methyl Group Positions | 2,4,5-positions on phenyl ring |

Historical Context in Heterocyclic Chemistry

The historical development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" for this class of compounds in 1883. This early nomenclature established the foundation for systematic study of pyrazole derivatives and their various applications in organic synthesis and medicinal chemistry. Subsequently, in 1898, German chemist Hans von Pechmann developed a classical synthetic method for pyrazole preparation through the reaction of acetylene and diazomethane, providing researchers with a practical route to access these heterocyclic compounds.

The evolution of pyrazole carboxylic acid chemistry has been marked by continuous advances in synthetic methodologies and growing recognition of their biological significance. The development of various synthetic approaches to pyrazole-4-carboxylic acids represents another milestone in this field, with researchers exploring novel routes such as the Sandmeyer-type reaction from pyrazole-4-diazonium chloride intermediates. These synthetic innovations have expanded the accessibility of diversely substituted pyrazole carboxylic acids, enabling more comprehensive structure-activity relationship studies.

The recognition of pyrazole carboxylic acids as important pharmacophores has led to intensive research into their biological activities and potential therapeutic applications. The field has evolved from simple structural studies to sophisticated investigations of biological mechanisms, coordination chemistry applications, and materials science implementations. This progression reflects the growing appreciation for the versatility and utility of pyrazole carboxylic acid scaffolds in contemporary chemical research.

Modern developments in pyrazole carboxylic acid chemistry have benefited from advances in analytical techniques, computational chemistry, and high-throughput screening methods. These technological improvements have facilitated more detailed characterization of compound properties and accelerated the discovery of new applications for pyrazole carboxylic acid derivatives in various scientific disciplines.

Significance in Pyrazole Research

The significance of this compound in contemporary pyrazole research stems from its unique structural features and potential applications across multiple scientific domains. As a representative member of the pyrazole carboxylic acid family, this compound contributes to the broader understanding of structure-activity relationships within this important class of heterocyclic compounds. The specific substitution pattern present in this molecule provides researchers with valuable insights into the effects of steric bulk and electronic properties on biological activity and chemical reactivity.

Research investigations into pyrazole carboxylic acid derivatives have demonstrated their remarkable versatility as synthetic intermediates and biological probes. The antimicrobial activities of various pyrazole-3-carboxylic acid derivatives have been extensively documented, with studies showing significant antibacterial effects against both Gram-positive and Gram-negative bacteria. These findings highlight the potential of compounds like this compound as lead structures for antimicrobial drug development.

The coordination chemistry applications of pyrazole carboxylic acids represent another area of significant research interest. These compounds demonstrate the ability to coordinate with various metal centers through their nitrogen and oxygen atoms, leading to the formation of metal-organic frameworks and coordination complexes with unique properties. The synthesis and characterization of copper and nickel complexes with pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid have revealed interesting magnetic properties, including antiferromagnetic behavior.

Contemporary research continues to explore the synthetic accessibility and functional group tolerance of pyrazole carboxylic acid derivatives. The development of efficient synthetic routes, including solvothermal methods and multi-step synthetic sequences, has enhanced the availability of these compounds for biological testing and materials science applications. The methyl ester derivatives of pyrazole carboxylic acids have found particular utility as synthetic intermediates, allowing for further chemical modifications and derivatization studies.

| Research Area | Key Findings | Significance |

|---|---|---|

| Antimicrobial Activity | Active against Gram-positive and Gram-negative bacteria | Potential for drug development |

| Coordination Chemistry | Forms complexes with copper and nickel | Materials science applications |

| Synthetic Methodology | Multiple synthetic routes available | Enhanced research accessibility |

| Structure-Activity Studies | Substitution patterns influence activity | Rational drug design opportunities |

| Metal-Organic Frameworks | Ligand for framework construction | Advanced materials development |

The ongoing research into pyrazole carboxylic acids continues to reveal new applications and deepen our understanding of their fundamental properties. The combination of synthetic accessibility, structural diversity, and biological activity makes compounds like this compound valuable tools for advancing multiple areas of chemical and biological research. Future investigations will likely focus on optimizing biological activities, exploring novel synthetic transformations, and developing new materials based on pyrazole carboxylic acid scaffolds.

Properties

IUPAC Name |

3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-7-4-9(3)10(5-8(7)2)11-6-12(13(16)17)15-14-11/h4-6H,1-3H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSQCTXNKKEECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NNC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Condensation Reactions

One common synthetic route involves the condensation of 2,4,5-trimethylbenzaldehyde with hydrazine derivatives and β-dicarbonyl compounds such as acetylacetone. This method is a variant of the classical Chichibabin pyrazole synthesis:

- Step 1: Condensation of 2,4,5-trimethylbenzaldehyde with hydrazine hydrate in the presence of an acid catalyst (e.g., acetic acid) under reflux conditions to form hydrazone intermediates.

- Step 2: Cyclization with acetylacetone or similar β-diketones to form the pyrazole ring.

- Step 3: Oxidation or hydrolysis to introduce the carboxylic acid functionality at the 3-position of the pyrazole ring.

This method is well-documented for producing pyrazole derivatives with aryl substituents and is adaptable for industrial scale-up by optimizing catalyst loading and reaction times.

Preparation via Enolate Chemistry and Hydrazinium Salts

Another approach involves the reaction of enolates derived from 2,4-diketocarboxylic esters with N-alkylhydrazinium salts:

- The enolate of a 2,4-diketocarboxylic ester is generated under basic conditions.

- This enolate reacts with hydrazinium salts to form pyrazole-5-carboxylic esters.

- Subsequent hydrolysis of the ester yields the target carboxylic acid.

This method allows for selective alkylation and substitution patterns on the pyrazole ring and has been reported to produce 1-alkyl-pyrazole-5-carboxylic esters efficiently.

Industrially Improved Processes for Pyrazole-3-carboxylic Acids

Recent patents and research have focused on improving the industrial synthesis of pyrazole-3-carboxylic acids, including derivatives like 5-(2,4,5-trimethylphenyl)-1H-pyrazole-3-carboxylic acid:

- Use of eco-friendly solvents such as water instead of organic solvents during hydrolysis steps to reduce environmental impact and cost.

- Avoidance of hazardous reagents like ethyl diazoacetate and toxic 3-butyne-2-ketone, which were used in older methods.

- Optimization of reaction conditions to improve yield and simplify product isolation, such as controlling temperature and reagent addition rates.

- Implementation of continuous flow reactors and advanced purification techniques to enhance scalability and purity.

Comparative Data on Preparation Methods

Detailed Research Findings

Hydrolysis and Purification Challenges

- Hydrolysis of pyrazole esters to carboxylic acids often results in products highly soluble in water, complicating isolation by extraction.

- Traditional methods use large volumes of organic solvents and preparative HPLC for purification, leading to low yields and high costs.

- Improved methods utilize aqueous hydrolysis with controlled pH and temperature, followed by crystallization to isolate the acid efficiently.

Avoidance of Hazardous Reagents

Catalyst and Solvent Optimization

- Use of water as a solvent in hydrolysis steps reduces organic solvent consumption.

- Catalysts like InCl3 used in older methods are avoided to minimize metal contamination and environmental impact.

- Reaction temperatures are carefully controlled (5–30°C) to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Hydropyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anti-inflammatory Properties

Research has indicated that 5-(2,4,5-trimethylphenyl)-1H-pyrazole-3-carboxylic acid exhibits potential antimicrobial and anti-inflammatory activities. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in developing new anti-inflammatory drugs.

Lead Compound for Drug Development

Due to its structural similarity to known bioactive molecules, this compound is explored as a lead compound for drug development. Its ability to interact with various molecular targets allows for the design of novel therapeutic agents .

Agrochemicals

This compound has been investigated for its potential use in agrochemicals. Its unique chemical properties make it suitable for developing herbicides and fungicides. Research has demonstrated that certain derivatives can effectively inhibit plant pathogens, thus contributing to crop protection strategies.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials with specific electronic properties. Its incorporation into polymer matrices can enhance the mechanical and thermal stability of materials used in electronics .

Case Study 1: Antimicrobial Activity

A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics.

Case Study 2: Agrochemical Development

In an investigation conducted by agricultural chemists, a derivative of this pyrazole compound was tested for its effectiveness as a fungicide against Fusarium species. The compound demonstrated significant inhibitory effects on fungal growth in vitro and showed promise for field application .

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the pyrazole derivative being studied.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The trimethylphenyl group increases logP compared to hydroxyl or nitro substituents, favoring passive diffusion across biological membranes .

- Solubility : Hydroxyl or carboxylic acid groups (e.g., 5-(3-hydroxyphenyl) derivative) enhance aqueous solubility, whereas methyl groups reduce it .

Biological Activity

5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure

The compound is characterized by the following structural formula:

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its anticancer properties and effects on enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising anticancer activity. For instance, a related pyrazole derivative showed cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the low micromolar range . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10.38 | Apoptosis induction |

| Related Pyrazole Derivative | U-937 | 12.50 | Cell cycle arrest |

| Doxorubicin (Control) | MCF-7 | 15.00 | DNA intercalation |

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Studies have shown that this compound can activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins such as p53 and caspases .

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in cancer progression. For example, it may inhibit monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system and cancer metabolism .

Case Studies

Several case studies have highlighted the efficacy and potential applications of pyrazole derivatives:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through activation of caspase pathways .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential as an effective therapeutic agent against breast cancer .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazines with β-keto esters or via functionalization of preformed pyrazole cores. Key steps include:

- Using 2,4,5-trimethylphenyl-substituted β-keto esters as precursors for pyrazole ring formation under acidic or basic conditions .

- Optimizing solvent systems (e.g., ethanol or DMF) and temperature (80–120°C) to enhance cyclization efficiency .

- Purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm substitution patterns and aromatic proton environments .

- IR : Identifies carboxylic acid (-COOH) stretching (~1700 cm) and pyrazole ring vibrations (~1600 cm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., dimerization via carboxylic acid groups) .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Methodological Answer :

- Store the compound in inert atmospheres (N) at -20°C to prevent oxidation of the pyrazole ring .

- Monitor degradation via HPLC or LC-MS, focusing on hydrolysis of the carboxylic acid group or demethylation of the trimethylphenyl substituent .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against enzyme targets (e.g., carbonic anhydrase)?

- Methodological Answer :

- Use software like AutoDock Vina to model interactions between the carboxylic acid group and active-site zinc ions in carbonic anhydrase .

- Validate docking results with in vitro assays (e.g., esterase activity inhibition) and compare with structural analogs (e.g., 5-(4-chlorophenyl) derivatives) .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

- Methodological Answer :

- Cross-validate assay conditions (e.g., pH, co-solvents) that may alter protonation states of the carboxylic acid group .

- Perform meta-analyses of SAR studies to identify substituent-specific trends (e.g., electron-withdrawing groups on phenyl rings enhance enzyme inhibition) .

Q. How does the substitution pattern on the phenyl ring influence physicochemical properties and bioactivity?

- Methodological Answer :

- LogP calculations : Trimethyl groups increase hydrophobicity, improving membrane permeability but reducing aqueous solubility .

- Electron effects : Methyl groups at the 2,4,5-positions sterically hinder rotation, stabilizing planar conformations critical for target binding .

Q. What computational methods are used to analyze tautomerism in the pyrazole ring?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.